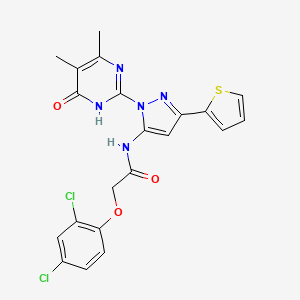

3-((1-(2-(2-甲氧基苯氧基)乙酰)哌啶-3-基)氧基)吡嗪-2-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

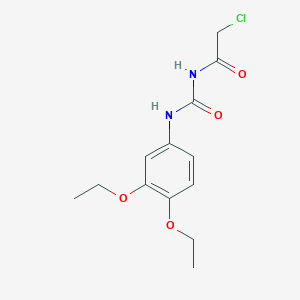

This compound, with the molecular formula C19H20N4O4 and a molecular weight of 368.393, is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .科学研究应用

抗菌应用

- 合成的化合物,包括吡喃衍生物和吡啶衍生物,已对其抗菌活性进行了评估。例如,化合物表现出有希望的抗菌和抗真菌活性,与参考抗菌剂相当,表明它们作为新型抗菌剂的潜力(Okasha 等,2022)。

抗癌应用

- 某些合成的衍生物已被评估其抗癌活性。例如,合成了吡喃并[3,2-c]色烯衍生物,并通过诱导细胞周期停滞和凋亡对各种癌细胞系表现出显着的体外抗癌活性。这说明了这些化合物在癌症研究和治疗中的潜力(El-Agrody 等,2020)。

新型杂环的合成

- 研究重点是利用某些腈化合物作为一系列具有潜在生物活性的杂环化合物的合成前体。这些研究证明了这些化合物有机合成中的多功能性,能够创建具有潜在治疗应用的新分子(Fadda 等,2012)。

酶抑制

- 某些化合物已被评估其抑制酶的能力,例如乙酰胆碱酯酶,乙酰胆碱酯酶是治疗阿尔茨海默病等疾病的靶点。这项研究说明了这些化合物在开发针对神经系统疾病的新疗法中的潜力(Bouazizi 等,2014)。

未来方向

The future directions of research on this compound and similar piperidine derivatives could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .

作用机制

Target of Action

Similar compounds have been found to inhibitPARP 1 and 2 and CHK1 activity . These proteins play crucial roles in DNA repair and cell cycle regulation, respectively.

Mode of Action

Similar compounds have shown to inhibit parp 1 and 2 with ic 50 = 38 and 21 nM, respectively , and CHK1 activity with IC50 < 10 nM . This suggests that the compound may bind to these targets and inhibit their activity, leading to changes in cellular processes such as DNA repair and cell cycle progression.

Biochemical Pathways

Inhibition of parp 1 and 2 and chk1 can disrupt dna repair and cell cycle regulation . This could lead to cell death, particularly in cancer cells that rely on these pathways for survival and proliferation.

Pharmacokinetics

Similar compounds have shown cellular potency of <100 nm , suggesting good bioavailability

Result of Action

Inhibition of parp 1 and 2 and chk1 can lead to disruption of dna repair and cell cycle regulation . This could result in cell death, particularly in cancer cells with mutant BRCA-1 and BRCA-2 .

属性

IUPAC Name |

3-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-25-16-6-2-3-7-17(16)26-13-18(24)23-10-4-5-14(12-23)27-19-15(11-20)21-8-9-22-19/h2-3,6-9,14H,4-5,10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHIIJLKHAYWJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)

![(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2398218.png)

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)

![5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2398229.png)

![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)